2,2-dimethyl-N-[5-(pyrazin-2-yl)pyridin-2-yl]propanamide
Description
2,2-Dimethyl-N-[5-(pyrazin-2-yl)pyridin-2-yl]propanamide (CAS: 1803610-73-2) is a heterocyclic amide derivative featuring a pyridine core substituted with a pyrazine ring and a pivalamide (2,2-dimethylpropanamide) group. Its molecular formula is C₁₄H₁₆N₄O, with a molecular weight of 256.31 g/mol . The compound is synthesized via coupling reactions involving pyridine and pyrazine precursors, often employing reagents like 4-{6-[(2,2-dimethylpropanoyl)amino]pyridin-3-yl}benzoic acid and substituted piperazines under specific solvent conditions . The compound’s structure has been confirmed using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) .
Properties
IUPAC Name |
2,2-dimethyl-N-(5-pyrazin-2-ylpyridin-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-14(2,3)13(19)18-12-5-4-10(8-17-12)11-9-15-6-7-16-11/h4-9H,1-3H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEMECAIOYXDKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=C(C=C1)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,2-Dimethyl-N-[5-(pyrazin-2-yl)pyridin-2-yl]propanamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of this compound is C14H16N4O. Its structure includes a pyrazine ring and a pyridine moiety, which are known to contribute to various biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to this compound. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | Hep-2 | 3.25 |
| Compound B | P815 | 17.82 |
| Compound C | MCF7 | 3.79 |
| Compound D | NCI-H460 | 42.30 |
These results suggest that modifications in the structure can significantly influence the anticancer activity against specific cell lines .
The mechanism by which compounds like this compound exert their effects often involves the inhibition of key cellular pathways. For example, studies indicate that certain pyrazole derivatives induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential .
Study on Antitumor Activity
A study conducted by Bouabdallah et al. examined the effects of various pyrazole derivatives on Hep-2 and P815 cell lines. The results demonstrated significant cytotoxic potential, with specific compounds displaying IC50 values as low as 3.25 mg/mL against Hep-2 cells . This indicates a promising avenue for further exploration in cancer therapeutics.
Evaluation of Cytotoxicity
In another investigation, pyrazole-containing amide derivatives were assessed for their anticancer properties using the sulforhodamine B assay. Notably, one compound showed an IC50 value of 1.1 µM against HCT116 cells, indicating potent cytotoxicity and potential for clinical application .
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption and distribution characteristics, although detailed pharmacokinetic profiles remain to be fully elucidated.
Scientific Research Applications
Structural Characteristics
The compound features a complex structure that includes:
- Two nitrogen-containing heterocycles: a pyrazine and a pyridine ring.
- A propanamide functional group that enhances its solubility and reactivity.
Physical Properties
- Appearance : Powder
- Storage Temperature : Room temperature
- Molecular Weight : 256.31 g/mol
- CAS Number : 1803610-73-2
Medicinal Chemistry
- Anticancer Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Biochemical Research
- Enzyme Inhibition Studies :
- Ligand Development :
Materials Science
- Polymer Chemistry :
- Nanomaterials :
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated significant cytotoxicity at low concentrations, suggesting its potential as a lead compound for developing new anticancer agents.
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives of this compound were tested against multi-drug resistant bacterial strains. The findings highlighted its effectiveness as an antimicrobial agent, providing insights into structure-activity relationships that could guide future drug design.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs vary in substituents on the pyridine/pyrazine rings, linker groups, and terminal moieties. Below is a detailed comparison:
Key Observations:
Substituent Effects on Molecular Weight :
- The target compound (256.31 g/mol) is relatively small compared to piperazine-linked analogs (e.g., compound 8e: 520.52 g/mol) due to the absence of bulky aromatic or piperazine groups .
- Halogenation (e.g., bromo, chloro in ) increases molecular weight marginally but enhances lipophilicity.
Synthetic Accessibility :
- The target compound’s synthesis lacks explicit yield data in the provided evidence, but structurally simpler analogs (e.g., OCM-31) report yields of 20–38% .
- Piperazine-linked derivatives (e.g., 8e) require multistep coupling, resulting in lower yields (~27%) due to steric hindrance .
Functional Group Impact: Pivalamide Group: Present in the target and analogs like 8e and 9d , this group enhances metabolic stability by resisting enzymatic hydrolysis. Trifluoromethyl Groups: Found in 8e and Zamaporvintum , these groups improve binding affinity to hydrophobic enzyme pockets.
Physicochemical and Spectroscopic Properties
Table 2: Comparative Physicochemical Data
Q & A
Q. What synthetic routes are commonly used to prepare 2,2-dimethyl-N-[5-(pyrazin-2-yl)pyridin-2-yl]propanamide, and what purification methods are recommended?
The compound is typically synthesized via nucleophilic substitution or coupling reactions between pyrazine-pyridine intermediates and propanamide derivatives. For example, analogous compounds (e.g., quinolinyl-pentanamides) are synthesized using piperazine intermediates under reflux conditions, followed by purification via normal-phase chromatography (dichloromethane/ethyl acetate gradients) . Yield optimization may require temperature-controlled reactions (e.g., 60–80°C) and inert atmospheres. Post-synthesis, reversed-phase HPLC with UV detection (λ = 254 nm) is recommended for purity validation .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
Key techniques include:
- 1H/13C NMR : To verify pyrazine-pyridine ring substitution patterns and propanamide side-chain integration. Compare experimental shifts with density functional theory (DFT)-predicted values .
- High-resolution mass spectrometry (HRMS) : To confirm molecular weight (256.31 g/mol) and isotopic distribution .
- FT-IR : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Conduct accelerated stability studies:
- pH stability : Dissolve the compound in buffers (pH 3–9) and monitor degradation via HPLC at 25°C and 40°C over 7–14 days .
- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures and differential scanning calorimetry (DSC) for phase transitions .
Advanced Research Questions
Q. How can contradictions between observed and theoretical NMR data be resolved for this compound?
Discrepancies may arise from solvent effects or conformational isomerism. Use computational tools (e.g., Gaussian or ORCA) to simulate NMR spectra at the B3LYP/6-311+G(d,p) level, accounting for solvent dielectric constants. Experimental validation should include variable-temperature NMR to detect dynamic equilibria (e.g., rotamers) .
Q. What computational strategies are effective for predicting biological activity or protein binding?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Validate with molecular dynamics simulations (AMBER or GROMACS) to assess binding stability .
- Quantitative structure-activity relationship (QSAR) : Train models with descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors .
Q. How can reaction conditions be optimized to improve synthetic yields of this compound?
Employ design of experiments (DoE) methodologies:
- Factorial design : Vary parameters (temperature, catalyst loading, solvent polarity) and analyze outcomes via ANOVA.
- Response surface methodology (RSM) : Identify optimal conditions (e.g., 75°C, 0.1 mol% Pd catalyst) for maximum yield .
Q. What experimental designs are suitable for studying the compound’s environmental fate or biodegradation pathways?
Adopt a split-plot design with hierarchical factors:
- Abiotic factors : pH, UV exposure, and soil type as main plots.
- Biotic factors : Microbial consortia or enzyme treatments as subplots. Analyze degradation products via LC-MS/MS and ecotoxicity assays (e.g., Daphnia magna bioassays) .
Q. How can researchers analyze structure-activity relationships (SAR) for derivatives of this compound?
Synthesize analogs with modifications to:
- Pyrazine ring : Introduce electron-withdrawing groups (e.g., Cl, NO₂) to enhance electrophilicity.
- Propanamide chain : Vary alkyl substituents (e.g., methyl vs. ethyl) to study steric effects.
Evaluate biological activity in cell-based assays (IC50 values) and correlate with computed descriptors (e.g., Hammett σ constants) .
Q. What methodologies are recommended for evaluating photodegradation pathways?
Use a photoreactor with controlled wavelength (λ = 254–365 nm) and monitor reaction progress via:
Q. What protocols ensure accurate quantification of the compound in complex matrices (e.g., biological fluids)?
Develop a validated UPLC-MS/MS method:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
